molecular formula C23H16Cl2N6O3S B11501755 N-{4-[(5Z)-5-{[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-2-imino-4-oxo-1,3-thiazolidin-3-yl]-1,2,5-oxadiazol-3-yl}acetamide

N-{4-[(5Z)-5-{[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-2-imino-4-oxo-1,3-thiazolidin-3-yl]-1,2,5-oxadiazol-3-yl}acetamide

Cat. No.: B11501755
M. Wt: 527.4 g/mol
InChI Key: MPBYZWKIOLNNBK-LYVKCRQNSA-N
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Description

N-{4-[(5Z)-5-({1-[(3,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-IMINO-4-OXO-1,3-THIAZOLIDIN-3-YL]-1,2,5-OXADIAZOL-3-YL}ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indole moiety, a thiazolidinone ring, and an oxadiazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(5Z)-5-({1-[(3,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-IMINO-4-OXO-1,3-THIAZOLIDIN-3-YL]-1,2,5-OXADIAZOL-3-YL}ACETAMIDE typically involves multi-step organic reactions The process begins with the preparation of the indole derivative, followed by the formation of the thiazolidinone ring through a cyclization reaction

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, high-throughput screening for reaction conditions, and scalable reaction setups to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(5Z)-5-({1-[(3,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-IMINO-4-OXO-1,3-THIAZOLIDIN-3-YL]-1,2,5-OXADIAZOL-3-YL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace certain atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

N-{4-[(5Z)-5-({1-[(3,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-IMINO-4-OXO-1,3-THIAZOLIDIN-3-YL]-1,2,5-OXADIAZOL-3-YL}ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(5Z)-5-({1-[(3,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-IMINO-4-OXO-1,3-THIAZOLIDIN-3-YL]-1,2,5-OXADIAZOL-3-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N-{4-[(5Z)-5-({1-[(3,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-IMINO-4-OXO-1,3-THIAZOLIDIN-3-YL]-1,2,5-OXADIAZOL-3-YL}ACETAMIDE
  • **N-{4-[(5Z)-5-({1-[(3,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-IMINO-4-OXO-1,3-THIAZOLIDIN-3-YL]-1,2,5-OXADIAZOL-3-YL}ACETAMIDE

Uniqueness

The uniqueness of N-{4-[(5Z)-5-({1-[(3,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-IMINO-4-OXO-1,3-THIAZOLIDIN-3-YL]-1,2,5-OXADIAZOL-3-YL}ACETAMIDE lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H16Cl2N6O3S

Molecular Weight

527.4 g/mol

IUPAC Name

N-[4-[(5Z)-5-[[1-[(3,4-dichlorophenyl)methyl]indol-3-yl]methylidene]-2-imino-4-oxo-1,3-thiazolidin-3-yl]-1,2,5-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C23H16Cl2N6O3S/c1-12(32)27-20-21(29-34-28-20)31-22(33)19(35-23(31)26)9-14-11-30(18-5-3-2-4-15(14)18)10-13-6-7-16(24)17(25)8-13/h2-9,11,26H,10H2,1H3,(H,27,28,32)/b19-9-,26-23?

InChI Key

MPBYZWKIOLNNBK-LYVKCRQNSA-N

Isomeric SMILES

CC(=O)NC1=NON=C1N2C(=O)/C(=C/C3=CN(C4=CC=CC=C43)CC5=CC(=C(C=C5)Cl)Cl)/SC2=N

Canonical SMILES

CC(=O)NC1=NON=C1N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC5=CC(=C(C=C5)Cl)Cl)SC2=N

Origin of Product

United States

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